Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate
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Overview
Description
Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate is a complex organic compound with a molecular formula of C36H52N4O10 and a molecular weight of 700.837 g/mol . This compound is notable for its intricate structure, which includes multiple functional groups such as benzyl, carbamate, and diazacyclooctadecan moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate typically involves multiple steps, starting with the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The key steps include:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Diazacyclooctadecan Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Coupling Reactions: The protected amino groups are coupled with butanoyl and propylcarbamate groups using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting groups under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesizers and continuous flow reactors could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbamate group can be achieved using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of benzyl alcohol or benzaldehyde.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The diazacyclooctadecan ring may also facilitate binding to metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **Benzyl 2-[16-({[(benzyloxy)carbonyl]amino}acetyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]-2-oxoethylcarbamate
- **Benzyl (1R)-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexopyranoside
Uniqueness
Benzyl 1-{[16-(2-{[(benzyloxy)carbonyl]amino}butanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl]carbonyl}propylcarbamate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for multiple points of modification, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C36H52N4O10 |
---|---|
Molecular Weight |
700.8 g/mol |
IUPAC Name |
benzyl N-[1-oxo-1-[16-[2-(phenylmethoxycarbonylamino)butanoyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]butan-2-yl]carbamate |
InChI |
InChI=1S/C36H52N4O10/c1-3-31(37-35(43)49-27-29-11-7-5-8-12-29)33(41)39-15-19-45-23-25-47-21-17-40(18-22-48-26-24-46-20-16-39)34(42)32(4-2)38-36(44)50-28-30-13-9-6-10-14-30/h5-14,31-32H,3-4,15-28H2,1-2H3,(H,37,43)(H,38,44) |
InChI Key |
GJGWZYRBNAEIEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)C(CC)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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